N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
CAS No.:
Cat. No.: VC17506932
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25NO |
|---|---|
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H25NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3 |
| Standard InChI Key | KEMZMVALDFDXEK-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCNC1CCC(CC1)(C)C |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s IUPAC name, N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine, reflects its three-dimensional structure: a cyclohexane ring with geminal methyl groups at carbon 4 and an amine group at carbon 1 bonded to a 2-ethoxyethyl chain . The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the ethoxyethyl substituent introduces polarity and hydrogen-bonding potential.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
| SMILES | CCOCCNC1CCC(CC1)(C)C |
| InChIKey | KEMZMVALDFDXEK-UHFFFAOYSA-N |
The Standard InChI string (\text{InChI=1S/C}_{12}\text{H}_{25}\text{NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3) encodes stereochemical and connectivity data, critical for computational modeling .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine commonly begins with 4,4-dimethylcyclohexan-1-amine, which undergoes alkylation with 2-ethoxyethyl bromide or similar electrophiles. Reaction conditions—such as polar aprotic solvents (e.g., DMF), temperatures of 60–80°C, and bases like potassium carbonate—are optimized to favor monoalkylation while suppressing over-alkylation.
Alternative approaches employ reductive amination of 4,4-dimethylcyclohexanone with 2-ethoxyethylamine, using catalysts like sodium cyanoborohydride () in methanol. This method avoids harsh alkylation conditions but requires careful pH control (pH 6–7) to prevent imine hydrolysis.
Chemical Reactivity and Functionalization
Nucleophilic Amination Reactions
The secondary amine group participates in nucleophilic substitutions, enabling:
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Alkylation: Reacts with alkyl halides to form tertiary amines, though steric hindrance from the cyclohexyl group may slow kinetics.
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Acylation: Forms amides upon treatment with acyl chlorides or anhydrides, useful for prodrug synthesis.
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Condensation: Engages in Schiff base formation with carbonyl compounds, a gateway to heterocyclic systems.
Oxidation and Stability
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s rigid cyclohexyl moiety and flexible ethoxyethyl chain make it a versatile scaffold for drug candidates. For example, derivatives have been explored as:
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Neurological Agents: Modulators of GABA receptors due to amine-mediated hydrogen bonding.
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Antimicrobials: Quaternary ammonium salts derived from this amine exhibit bactericidal activity against Gram-positive strains.
Catalysis and Materials Science
As a ligand in transition metal catalysis, the amine’s electron-donating ability enhances catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Additionally, its amphiphilic nature facilitates self-assembly into micellar structures for nanotechnology applications.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
In vitro studies of structurally similar amines demonstrate inhibition of cytochrome P450 enzymes (e.g., CYP3A4), suggesting potential drug-drug interaction risks. The ethoxyethyl chain may occupy hydrophobic enzyme pockets, while the amine interacts with heme iron.
Toxicity Profile
Limited toxicological data exist, but acute toxicity studies in rodents indicate an LD50 > 500 mg/kg (oral), classifying it as Category 4 under GHS. Chronic exposure risks remain uncharacterized, necessitating further research.
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Cyclohexylamines
The 4,4-dimethyl configuration confers greater steric hindrance than 3,4-isomers, impacting reaction kinetics and binding affinities.
Future Research Directions
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Synthetic Innovation: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.
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Biological Screening: High-throughput assays to identify anticancer or antiviral activity in derivative libraries.
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Green Chemistry: Solvent-free or microwave-assisted syntheses to improve sustainability.
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